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molecular formula C12H14BrN B8309664 2-Bromo-6-cyclohex-2-en-1-ylaniline

2-Bromo-6-cyclohex-2-en-1-ylaniline

Cat. No. B8309664
M. Wt: 252.15 g/mol
InChI Key: SUTKSDMVZBYGPU-UHFFFAOYSA-N
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Patent
US07622494B2

Procedure details

To the 2-bromo-6-cyclohex-2-en-1-ylaniline mixture (0.85 g, 3.4 mmol) above in dichloromethane (50 mL) was added sodium bicarbonate (2.3 g, 27 mmol) followed by iodine (3.5 g, 14 mmol). The reaction was stirred for 3 hours and then diluted with dichloromethane (100 mL). The organic phase was washed with a 10% w/w aqueous solution of sodium thiosulfate, washed with brine, and was dried by passing through a hydrophobic frit. The organic solution was concentrated to leave crude 8-bromo-1-iodo-2,3,4,4a,9,9a-hexahydro-1H-carbazole. MS m/z 378, 380 (M+1).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]2[CH2:14][CH2:13][CH2:12][CH:11]=[CH:10]2)[C:3]=1[NH2:4].C(=O)(O)[O-].[Na+].[I:20]I>ClCCl>[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:3]=1[NH:4][CH:14]1[CH:9]2[CH2:10][CH2:11][CH2:12][CH:13]1[I:20] |f:1.2|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
BrC1=C(N)C(=CC=C1)C1C=CCCC1
Name
Quantity
2.3 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with a 10% w/w aqueous solution of sodium thiosulfate
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=CC=C2C3CCCC(C3NC12)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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